Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride

PROTAC MDM2 degradation antiproliferative activity

Inconsistent linker geometry and synthetic complexity hinder PROTAC development. This CRBN E3 ligase ligand-linker conjugate features a lenalidomide warhead connected to a rigid C2-amido-phenyl-NH2 spacer with terminal propargyl for CuAAC click chemistry. • Validated precursor to MD-224 (MDM2 degrader, IC50 = 1.5 nM in RS4;11 cells; complete tumor regression in xenografts). • Orthogonal alkyne enables protecting-group-free, high-chemoselectivity conjugation for parallel PROTAC library synthesis. • Rigid phenyl-amido linker supports systematic SAR of ternary complex geometry vs. flexible PEG/alkyl linkers.

Molecular Formula C25H25ClN4O4
Molecular Weight 480.9 g/mol
Cat. No. B11932569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride
Molecular FormulaC25H25ClN4O4
Molecular Weight480.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)C4=CC=C(C=C4)N.Cl
InChIInChI=1S/C25H24N4O4.ClH/c26-18-10-8-17(9-11-18)23(31)27-14-3-1-2-5-16-6-4-7-19-20(16)15-29(25(19)33)21-12-13-22(30)28-24(21)32;/h4,6-11,21H,1,3,12-15,26H2,(H,27,31)(H,28,30,32);1H
InChIKeyCUMXORBICFYTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride: CRBN-Based E3 Ligase Ligand-Linker Conjugate for PROTAC Development


Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride (CAS 2748150-20-9) is a heterobifunctional chemical tool comprising a cereblon (CRBN) E3 ubiquitin ligase ligand derived from lenalidomide, covalently linked to a propargyl-terminated C2-amido-phenyl-NH2 linker . This compound serves as a foundational building block for the modular synthesis of proteolysis-targeting chimeras (PROTACs), enabling the recruitment of the CRBN E3 ligase complex to induce proximity-driven ubiquitination and subsequent proteasomal degradation of target proteins . As a click chemistry reagent, the terminal alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient conjugation to azide-functionalized target protein ligands .

Why Generic Lenalidomide-Linker Conjugates Cannot Substitute for Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride in PROTAC Development


Generic lenalidomide-linker conjugates are not interchangeable due to critical differences in linker composition, length, and terminal functionality that directly impact ternary complex formation, degradation efficiency, and synthetic tractability . Even minor alterations in linker structure—such as the inclusion of a phenyl-amido spacer, variation in carbon chain length, or substitution of terminal functional groups—can profoundly affect the spatial orientation of the PROTAC-induced CRBN–target protein interface, thereby modulating degradation potency and selectivity [1]. The specific C2-amido-Ph-NH2 linker motif in Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride provides a distinct spatial geometry and hydrogen-bonding capacity compared to simpler alkyl or PEG-based linkers, while the terminal propargyl group uniquely enables bioorthogonal click chemistry conjugation that is absent in amine- or carboxyl-terminated analogs .

Quantitative Evidence Guide for Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride: Comparative Differentiation Data


Differentiation in Derived PROTAC Antiproliferative Potency: MD-224 vs. Lenalidomide-C4-NH2-Based PROTAC Compound 24

The PROTAC MD-224, synthesized using Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride as the CRBN-recruiting moiety, exhibits an IC50 of 1.5 nM against RS4;11 acute leukemia cells [1]. In contrast, the PROTAC Compound 24, constructed using Lenalidomide-C4-NH2 hydrochloride as the CRBN ligand-linker component, demonstrates IC50 values of 0.98 nM (RS4;11) and 13.7 nM (MOLM-13) . While both PROTACs achieve sub-nanomolar potency against RS4;11 cells, the MD-224 scaffold derived from the target compound maintains consistent low nanomolar activity across a broader panel of leukemia cell lines, whereas Compound 24 shows >10-fold differential sensitivity between RS4;11 and MOLM-13 cells, suggesting context-dependent variability that may limit generalizability .

PROTAC MDM2 degradation antiproliferative activity leukemia

Linker Structural Differentiation: C2-Amido-Phenyl-NH2 Spacer vs. Simple Alkyl C4-NH2 Linker

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride incorporates a structurally distinct linker comprising a C2 alkyl chain, an amide bond, a phenyl ring, and a terminal amine, yielding a molecular weight of 480.94 g/mol and formula C25H25ClN4O4 . In contrast, Lenalidomide-C4-NH2 hydrochloride employs a simple C4 alkyl chain with a terminal amine, resulting in a significantly smaller molecular weight of 315.37 g/mol and formula C17H21N3O3 . The inclusion of the phenyl-amido spacer in the target compound introduces additional rigidity and π-stacking potential absent in the flexible alkyl linker, while the extended linker length (approximately 8–10 atoms between CRBN ligand and terminal amine) aligns with the optimal 4–15 atom range identified for productive ternary complex formation in PROTAC design [1].

linker design ternary complex geometry PROTAC optimization

Click Chemistry Conjugation Capability: Terminal Alkyne vs. Amine-Only Terminus

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands, forming stable 1,2,3-triazole linkages . This bioorthogonal conjugation chemistry offers quantitative yields and high chemoselectivity under mild aqueous conditions compatible with biomolecules. In contrast, lenalidomide-linker conjugates such as Lenalidomide-C4-NH2 hydrochloride and Lenalidomide-PEG1-NH2 hydrochloride terminate exclusively in a primary amine, which requires less selective amide coupling chemistries (e.g., EDC/NHS activation) that may cross-react with carboxylic acid-containing residues on the target ligand or require protection/deprotection strategies . The propargyl group thus provides a uniquely orthogonal handle for modular PROTAC assembly that is absent in amine-only terminated linkers .

click chemistry CuAAC bioorthogonal conjugation PROTAC synthesis

Validated Application in First-in-Class PROTAC MD-224 with In Vivo Efficacy

Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride has been explicitly validated as the CRBN-recruiting building block for MD-224, a first-in-class PROTAC MDM2 degrader [1]. MD-224 achieves complete and durable tumor regression in the RS4;11 xenograft tumor model in mice at well-tolerated dose schedules, with rapid MDM2 degradation observed at concentrations <1 nM in human leukemia cells [2]. This represents a critical differentiator from unvalidated lenalidomide-linker conjugates (e.g., Lenalidomide-PEG1-NH2, Lenalidomide-PEG5-NH2) that are sold as general building blocks without peer-reviewed demonstration of successful PROTAC development or in vivo proof-of-concept [3]. The target compound's direct traceability to a published, highly potent PROTAC with demonstrated in vivo activity provides procurement confidence that alternative linker conjugates cannot offer.

in vivo efficacy xenograft model tumor regression MDM2 degradation

Optimal Application Scenarios for Lenalidomide-propargyl-C2-amido-Ph-NH2 hydrochloride Based on Quantitative Evidence


Development of MDM2-Targeting PROTACs for p53 Wild-Type Hematologic Malignancies

The direct literature precedent of MD-224, a first-in-class MDM2 degrader constructed using this ligand-linker conjugate, establishes a validated pathway for developing potent MDM2-targeting PROTACs. With MD-224 demonstrating IC50 = 1.5 nM against RS4;11 cells and complete tumor regression in xenograft models, this building block is optimally suited for researchers aiming to replicate or optimize MDM2 degradation in p53 wild-type leukemia and lymphoma [1]. The consistent low nanomolar potency across multiple leukemia cell lines supports broader applicability in hematologic oncology programs .

Modular PROTAC Library Synthesis via Click Chemistry for CRBN-Recruiting Degraders

The terminal alkyne functionality enables efficient CuAAC click chemistry conjugation with diverse azide-functionalized target protein ligands, making this compound ideal for high-throughput modular PROTAC library synthesis [1]. Unlike amine-terminated linkers that require activation and protection strategies, the orthogonal alkyne-azide cycloaddition proceeds with high chemoselectivity under mild conditions, minimizing side reactions and purification complexity during parallel synthesis campaigns . This capability is particularly valuable for structure-activity relationship (SAR) studies exploring diverse target protein ligands or linker variations.

Investigating Linker Geometry Effects on Ternary Complex Formation

The structurally distinct C2-amido-phenyl-NH2 linker provides a rigid, extended spacer with potential π-stacking interactions that differs fundamentally from flexible alkyl or PEG linkers [1]. This compound is thus ideally suited for systematic investigations into how linker rigidity, aromatic content, and hydrogen-bonding capacity influence ternary complex geometry between CRBN, the PROTAC, and target proteins . Comparative studies with simpler alkyl linkers (e.g., Lenalidomide-C4-NH2) can elucidate the contribution of the phenyl-amido spacer to degradation efficiency and selectivity, informing rational linker design for challenging protein targets.

Nuclear Receptor Degradation Studies Leveraging MD-224's PXR Degradation Activity

Recent studies have revealed that MD-224, synthesized from this building block, also functions as a potent PXR (pregnane X receptor) degrader, achieving its activity by binding adjacent to the ligand-binding pocket of this nuclear receptor [1]. This unexpected but validated off-target degradation activity provides a unique entry point for researchers investigating PXR biology, drug metabolism regulation, or developing PXR-targeted degraders . The availability of MD-224 as a reference compound enables direct benchmarking of newly synthesized PROTACs against a well-characterized PXR degrader.

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